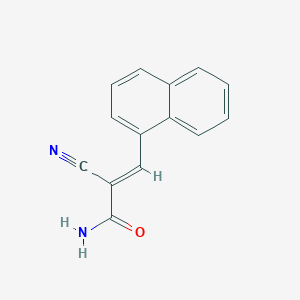
(2e)-2-Cyano-3-(naphthalen-1-yl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2e)-2-Cyano-3-(naphthalen-1-yl)prop-2-enamide is a useful research compound. Its molecular formula is C14H10N2O and its molecular weight is 222.247. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(2E)-2-Cyano-3-(naphthalen-1-yl)prop-2-enamide, a compound known for its diverse biological activities, has garnered attention in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
This compound features a cyano group and a naphthalene moiety, which contribute to its reactivity and interaction with biological targets. The compound's structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions often involve:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may act as a ligand for various receptors, influencing signal transduction pathways that regulate cell growth and differentiation.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Anticancer Properties : Studies have demonstrated its potential as an anticancer agent. It may induce apoptosis in cancer cells by activating specific signaling pathways.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation by inhibiting the expression of pro-inflammatory cytokines and enzymes. This activity is particularly relevant for conditions such as arthritis and inflammatory bowel disease .
- Antimicrobial Activity : Preliminary studies suggest that this compound possesses antimicrobial properties against various pathogens, indicating its potential use in treating infections.
Case Studies
Several studies have explored the biological activity of this compound:
In Vitro Assays
In vitro assays have been conducted to evaluate the efficacy of this compound against various biological targets:
科学研究应用
Anticancer Activity
Research has indicated that (2E)-2-Cyano-3-(naphthalen-1-yl)prop-2-enamide exhibits significant anticancer properties. It has been studied as an inhibitor of nucleases, which are enzymes that can degrade nucleic acids. The compound's structure allows it to interact effectively with biological targets, potentially leading to the development of novel anticancer therapies .
Structure-Activity Relationship (SAR)
The introduction of a cyano group in the compound enhances its lipophilicity and biological activity. Studies have shown that modifications in the naphthalene moiety can lead to improved interactions with target proteins, highlighting the importance of SAR in drug design .
Organic Electronics
Due to its unique electronic properties, this compound is being explored as a material in organic electronic devices. Its ability to form stable films makes it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells . The compound's structural characteristics may enhance charge transport and stability in these applications.
Enzyme Inhibition Studies
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, studies suggest that it can inhibit certain nucleases involved in DNA repair mechanisms, which could have implications for cancer treatment strategies by targeting cancer cells' ability to repair DNA damage .
Case Study 1: Anticancer Research
In a study published in Molecules, researchers synthesized various derivatives of this compound and evaluated their anticancer activity against several cancer cell lines. The results demonstrated that specific modifications led to enhanced cytotoxicity compared to the parent compound .
Case Study 2: Organic Electronics
A group of researchers explored the use of this compound in fabricating thin films for OLED applications. Their findings indicated that films made from this compound exhibited superior photoluminescent properties and stability under operational conditions, suggesting its viability for commercial applications .
属性
IUPAC Name |
(E)-2-cyano-3-naphthalen-1-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c15-9-12(14(16)17)8-11-6-3-5-10-4-1-2-7-13(10)11/h1-8H,(H2,16,17)/b12-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVMHTBJNERNMNF-XYOKQWHBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=C(C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C(\C#N)/C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













